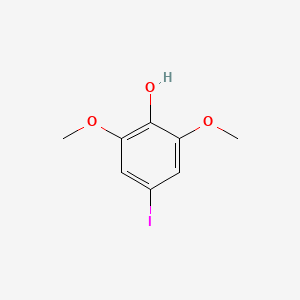

4-Iodo-2,6-dimethoxyphenol

Description

Significance of Aryl Halides as Synthetic Precursors in Organic Chemistry

Aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring, are fundamental building blocks in organic chemistry. eie.grreddit.com Their importance stems from the versatile reactivity of the carbon-halogen bond, which allows for the introduction of a wide array of other functional groups. eie.gr Aryl halides are key precursors in numerous synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions. reddit.com These reactions, such as the Suzuki, Stille, and Heck couplings, have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling the complex molecular frameworks of pharmaceuticals, agrochemicals, and advanced materials like conjugated polymers and organic semiconductors. reddit.com

The reactivity of aryl halides is dependent on the nature of the halogen atom, with aryl iodides generally being the most reactive, followed by bromides and chlorides. This high reactivity makes aryl iodides, such as 4-Iodo-2,6-dimethoxyphenol, particularly valuable starting materials for synthetic chemists. idealogyjournal.com Beyond cross-coupling, aryl halides can be converted into organometallic reagents, such as Grignard reagents and organolithium compounds, further expanding their synthetic utility. reddit.comidealogyjournal.com They also participate in nucleophilic aromatic substitution reactions, especially when the aromatic ring is activated by electron-withdrawing groups. researchgate.net

Role of Substituted Phenols in Advanced Chemical Synthesis

Substituted phenols are a class of organic compounds that are integral to both biological systems and industrial applications. binus.ac.idfishersci.com The properties and reactivity of a phenol (B47542) are significantly influenced by the nature and position of the substituents on the aromatic ring. binus.ac.id This tunability makes substituted phenols essential precursors in the synthesis of a diverse range of products, including pharmaceuticals, polymers, and dyes. binus.ac.idfishersci.com For instance, the antioxidant properties of many phenols are exploited in food preservation and materials science.

In advanced chemical synthesis, the strategic use of substituted phenols allows for precise control over molecular architecture. binus.ac.id The hydroxyl group can direct the position of incoming electrophiles, typically to the ortho and para positions, and it can be transformed into other functional groups like ethers and esters. fishersci.com The development of new synthetic methods to create highly substituted phenols with complete control over the placement of each substituent is an active area of research. binus.ac.id Such methods are crucial for accessing complex natural products and designing novel functional molecules. Compounds like this compound, which combine the features of a substituted phenol with the reactivity of an aryl halide, are particularly powerful intermediates in this context.

Overview of Research Paradigms Relevant to this compound

The practice of chemical research, including the synthesis and study of compounds like this compound, is guided by underlying philosophical frameworks known as research paradigms. These paradigms shape how research is conducted, what constitutes valid knowledge, and how results are interpreted. nsf.govrsc.org

A dominant paradigm in the natural sciences, including chemistry, is positivism . Positivism asserts that reality is objective, stable, and can be observed and measured. idealogyjournal.comgwu.edu In synthetic chemistry, this paradigm is reflected in the emphasis on empirical, quantitative, and reproducible data. gwu.edu Researchers operating within a positivist framework would focus on:

Developing a synthetic route to this compound with the highest possible yield.

Characterizing the compound using analytical techniques (like NMR, IR, and mass spectrometry) to obtain objective, measurable data that confirms its structure.

Studying its reactivity in a controlled manner to establish predictable reaction outcomes.

The goal is to discover the "laws" that govern the behavior of the molecule. gwu.edu

Acknowledge that the "best" synthetic method may depend on various factors (e.g., cost, environmental impact, scale) and that different methods may be developed over time.

Involve the use of multiple analytical techniques to build a more comprehensive, albeit still incomplete, picture of the molecule's properties.

When studying complex reactions, researchers might propose mechanisms that are considered the most plausible explanation based on the available evidence, while remaining open to alternative interpretations. researchgate.net

This paradigm encourages a critical view of experimental results and promotes the use of multiple methods (triangulation) to strengthen the validity of research findings. researchgate.net

Both paradigms are evident in the study of this compound. The synthesis and basic characterization align with positivist principles of empirical verification. The exploration of its use in novel, complex synthetic pathways and the development of new reaction methodologies often embody a post-positivist approach, where creativity, interpretation, and the refinement of existing knowledge play a crucial role.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉IO₃ |

| Molecular Weight | 288.1 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 53-56 °C |

| Solubility | Soluble in organic solvents, limited solubility in water |

| CAS Number | 106465-03-6 |

Table 2: Comparison of Related Phenolic Compounds | Compound Name | Structure | Key Differences from this compound | Noteworthy Applications | | --- | --- | --- | --- | | 2,6-Dimethoxyphenol (B48157) (Syringol) | Features a hydrogen atom at the C4 position instead of iodine. | Precursor in synthesis, used to measure laccase activity. chemsrc.com | | 4-Allyl-2,6-dimethoxyphenol | Contains an allyl group at the C4 position instead of iodine. chemicalbook.in | Flavoring agent, antioxidant for biodiesel. chemicalbook.in | | 4-Iodo-2,6-dimethylphenol | Methoxy (B1213986) groups are replaced by methyl groups. chembk.com | Used in analytical chemistry for detecting chlorine dioxide and hypochlorite. chembk.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-iodo-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZBYPUCMFEWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626079 | |

| Record name | 4-Iodo-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106465-03-6 | |

| Record name | 4-Iodo-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Iodo 2,6 Dimethoxyphenol

Strategies for the Synthesis of 4-Iodo-2,6-dimethoxyphenol

The introduction of an iodine atom at the C4 position of the 2,6-dimethoxyphenol (B48157) ring is a key synthetic step. This is typically achieved through regioselective iodination reactions.

The direct iodination of 2,6-dimethoxyphenol (syringol) is a common and efficient method for the preparation of this compound. The electron-donating nature of the hydroxyl and methoxy (B1213986) groups activates the aromatic ring towards electrophilic substitution, with the para position (C4) being the most favored site for substitution due to steric and electronic factors.

Various iodinating reagents and conditions have been employed to achieve this transformation. A widely used method involves the use of iodine in the presence of a base, such as sodium bicarbonate. This reaction is typically carried out in an aqueous medium. The combination of N-iodosuccinimide (NIS) with an acid catalyst like p-toluenesulfonic acid (PTSA) also provides a powerful system for the regioselective iodination of phenols. researchgate.net Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in combination with iodine, have also been utilized to facilitate the iodination of aromatic compounds, activating the iodine to generate a more electrophilic species. nih.gov

Electrochemical methods offer a greener alternative for iodination by generating the iodinating agent in situ. nih.gov Furthermore, radical-based C-H iodination protocols have been developed for various aromatic compounds. rsc.org

The following table summarizes common iodination methods applicable to phenol (B47542) derivatives:

| Reagent/System | Conditions | Selectivity |

| I₂ / NaHCO₃ | Aqueous solution | Para-selective |

| N-Iodosuccinimide (NIS) / p-TsOH | Organic solvent | High para-selectivity |

| I₂ / Ag₂SO₄ | Organic solvent | Para-selective |

| Electrochemical Iodination | In situ generation of I⁺ | Controlled selectivity |

An alternative approach to the synthesis of this compound involves the transformation of other functional groups on the aromatic ring. While less direct than iodination, these methods can be useful when the starting materials are readily available or when specific substitution patterns are desired.

One potential, though less common, strategy could involve a Sandmeyer-type reaction starting from 4-amino-2,6-dimethoxyphenol. Diazotization of the amino group followed by treatment with potassium iodide would yield the desired 4-iodo product. However, the synthesis of the starting amine can be a multi-step process.

Synthesis of Related Dimethoxyphenol Systems

The availability of the precursor, 2,6-dimethoxyphenol (syringol), is crucial for the synthesis of its 4-iodo derivative. Syringol itself can be synthesized through various methods, primarily involving the etherification of pyrogallol (B1678534).

Pyrogallol, or 1,2,3-trihydroxybenzene, is a common starting material for the synthesis of 2,6-dimethoxyphenol. The selective methylation of the two hydroxyl groups at positions 1 and 3, while leaving the central hydroxyl group free, is the key challenge.

A patented method describes the synthesis of 2,6-dimethoxyphenol by reacting pyrogallic acid with dimethyl carbonate in the presence of a tetrabutylammonium (B224687) bromide catalyst in a microreactor. google.com This process is reported to have high yield and purity. google.com Traditional methylation methods often employ reagents like dimethyl sulfate, but achieving high selectivity can be difficult and may lead to a mixture of products.

The following table outlines a method for the synthesis of 2,6-dimethoxyphenol from pyrogallol:

| Reactants | Catalyst | Solvent | Conditions | Yield | Purity |

| Pyrogallic acid, Dimethyl carbonate | Tetrabutylammonium bromide | Methanol | 135°C, 5MPa, Microreactor | 91% | 99% |

2,6-Dimethoxyphenol, also known as syringol, is a naturally occurring compound. wikipedia.orgnih.gov It is a derivative of the pyrolysis of lignin (B12514952), specifically from the thermal decomposition of sinapyl alcohol. wikipedia.org As such, it can be obtained from natural sources, particularly from wood smoke. wikipedia.org

The synthesis of analogs of 2,6-dimethoxyphenol can be achieved by employing different alkylating agents in the etherification of pyrogallol or by starting with substituted pyrogallol derivatives. This allows for the creation of a library of related compounds for further chemical studies.

Preparation of Building Blocks and Precursors for this compound Analogs

The synthesis of analogs of this compound requires the preparation of appropriately substituted precursors. This can involve the synthesis of various substituted 2,6-dimethoxyphenols or the introduction of different halogens at the C4 position.

For instance, starting with substituted pyrogallols, a range of 2,6-dimethoxyphenol analogs can be prepared. Subsequent regioselective halogenation would then yield the desired 4-halo-2,6-dimethoxyphenol analogs. The choice of halogenating agent would depend on the desired halogen (e.g., N-bromosuccinimide for bromination, N-chlorosuccinimide for chlorination).

The preparation of iodoarenes is a crucial step in many organic syntheses, as the iodine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. orgsyn.org This allows for the further functionalization of the this compound scaffold, leading to a diverse range of complex molecules. The synthesis of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine, for example, involved the successful iodination of an aromatic ring using iodine and orthoperiodic acid. nih.gov

Chemical Transformations and Reaction Pathways Involving 4 Iodo 2,6 Dimethoxyphenol

Cross-Coupling Reactions of 4-Iodo-2,6-dimethoxyphenol

This compound is a versatile substrate for various cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom at the 4-position makes it an excellent coupling partner, while the methoxy (B1213986) groups at the 2 and 6 positions influence the reactivity and selectivity of these reactions.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position.

A study on the synthesis of quinoidal molecules utilized a Suzuki coupling between 4-bromo-2,6-dimethoxyphenol (B2557263) and the pinacol (B44631) ester of 2,2'-bithiophene. rsc.org While this specific example uses a bromo-analogue, the principle applies to the more reactive iodo-compound. The reaction, however, resulted in low yields of the desired product, with the monosubstituted compound being the major product. rsc.org This highlights a potential challenge in achieving double-coupling reactions with di-boronated reagents.

The choice of catalyst, ligand, and reaction conditions is crucial for the success of Suzuki-Miyaura couplings. Palladium catalysts are commonly employed, often with phosphine (B1218219) ligands. eie.gr The development of sterically bulky dialkylbiarylphosphine ligands has significantly improved the scope and efficiency of these reactions. nih.gov N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives to phosphines. nih.govrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactants | Catalyst/Ligand | Product | Observations | Reference |

|---|---|---|---|---|

| 4-Bromo-2,6-dimethoxyphenol and Pinacol ester of 2,2'-bithiophene | Pd(0) | Desired product and monosubstituted compound | Low yield of the desired product. | rsc.org |

| Aryl halides and Organoboron reagents | Palladium/Phosphine ligands | Biaryl compounds | Traditional method, refined with advanced ligands. | eie.gr |

| Aryl chlorides and Organoboron reagents | Palladium/Sterically bulky dialkylbiarylphosphine ligands | Biaryl compounds | Enables room-temperature reactions with less reactive chlorides. | nih.gov |

Stille Coupling and Other Organometallic Reactions

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that pairs an organic halide with an organotin compound. This method offers an alternative to the Suzuki-Miyaura coupling and can be advantageous in certain synthetic strategies.

Research has shown that Stille coupling can provide higher yields than Suzuki coupling in specific cases. For instance, the reaction between 5,5'-trimethylstannyl-2,2'-bithiophene and 4-bromo-2,6-dimethoxyphenol yielded better results than the corresponding Suzuki reaction. rsc.org This suggests that for certain substrates, the Stille coupling may be the preferred method. The reaction typically utilizes a palladium catalyst, and additives like copper(I) iodide (CuI) can significantly increase the reaction rate. harvard.educommonorganicchemistry.com

Other organometallic reactions involving this compound are also conceivable. For example, Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, could be employed to introduce an alkyne moiety at the 4-position. google.combeilstein-journals.org These reactions are typically catalyzed by a combination of a palladium complex and a copper co-catalyst. google.com

Table 2: Comparison of Stille and Suzuki Coupling

| Reaction Type | Reactants | Catalyst System | Key Advantages | Reference |

|---|---|---|---|---|

| Stille Coupling | 4-Bromo-2,6-dimethoxyphenol and 5,5'-trimethylstannyl-2,2'-bithiophene | Palladium catalyst | Higher yields compared to Suzuki in this specific case. | rsc.org |

| Suzuki Coupling | 4-Bromo-2,6-dimethoxyphenol and Pinacol ester of 2,2'-bithiophene | Pd(0) | Generally broad substrate scope and mild reaction conditions. | rsc.org |

Rational Design of Ligand Systems for Optimized Coupling Efficiency

The efficiency and scope of cross-coupling reactions are heavily dependent on the ligand coordinated to the metal catalyst. The rational design of ligand systems is therefore a critical area of research for optimizing these transformations.

For palladium-catalyzed reactions, the evolution from simple triarylphosphines to sterically bulky and electron-rich phosphines, such as dialkylbiarylphosphines, has been a significant advancement. nih.gov These ligands promote the oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher turnover numbers and the ability to couple less reactive substrates like aryl chlorides. nih.gov

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions. nih.govrsc.org They are strong σ-donors and their steric properties can be readily tuned. nih.gov The use of NHC ligands has led to the development of highly active and stable palladium catalysts. Furthermore, the development of well-defined palladium(II) precatalysts incorporating these advanced ligands has simplified their application and often leads to improved catalytic activity. nih.gov The choice of the optimal ligand often requires empirical screening, as it depends on the specific substrates and reaction conditions. nih.gov

Oxidative and Reductive Chemistry of this compound

Pathways for Phenolic Oxidation

The phenolic hydroxyl group in this compound is susceptible to oxidation, which can lead to the formation of various products. The oxidation of phenols, in general, can proceed through different mechanisms, including electron transfer followed by proton transfer (PCET) or hydrogen atom transfer (HAT). nih.gov

Electrochemical studies on phenol (B47542) and its para-substituted derivatives show that oxidation is often an irreversible process. uc.ptuc.pt The oxidation potential can be influenced by the nature of the substituent at the para-position. uc.ptuc.pt In the case of this compound, the electron-withdrawing nature of the iodine atom would be expected to influence the oxidation potential. The oxidation of phenols can lead to the formation of phenoxyl radicals, which can then undergo further reactions, such as dimerization or coupling. nih.govosti.gov

The oxidation of substituted phenols can also be achieved using various chemical oxidants. For example, ferrate(VI) has been shown to oxidize phenolic compounds through mechanisms such as single-oxygen transfer, double-oxygen transfer, and electron transfer-mediated coupling. nih.gov The specific pathway is influenced by the electronic effects of the substituents on the phenol ring. nih.gov

Regioselective Dehalogenation Reactions

The carbon-iodine bond in this compound can be selectively cleaved through reductive dehalogenation reactions. This transformation is useful for removing the iodine atom and replacing it with a hydrogen atom.

Catalytic dehalogenation using palladium-based catalysts is a common and efficient method. acs.orgnih.gov These reactions often employ a hydrogen source, such as hydrogen gas or a formate (B1220265) salt. nih.govresearchgate.net The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making aryl iodides like this compound highly reactive substrates. nih.gov

Various catalytic systems have been developed for the dehalogenation of aryl halides. For instance, a system using an imidazolium (B1220033) salt with a palladium catalyst has been shown to be effective for the dehalogenation of aryl chlorides and bromides. acs.org Another approach involves the use of a polymer-supported terpyridine palladium catalyst, which can function in aqueous media. nih.gov Reductive dehalogenation can also be achieved using other transition metal catalysts or through photochemical methods. oup.comresearchgate.net

Carbon-Oxygen Bond Cleavage in Dimethoxyphenol Scaffolds

The cleavage of carbon-oxygen (C-O) bonds in dimethoxyphenol structures, such as in this compound, is a critical transformation, particularly in the context of lignin (B12514952) valorization. Lignin, a major component of lignocellulosic biomass, is rich in aromatic units, including the syringol (2,6-dimethoxyphenol) moiety. mdpi.com The effective breakdown of the robust C-O ether linkages within these structures is essential for producing valuable aromatic chemicals and biofuels. rsc.orgrsc.org

Catalytic hydrogenolysis and hydrodeoxygenation (HDO) are key strategies for cleaving C-O bonds, aiming to remove oxygen from phenolic compounds while preserving the aromatic ring. rsc.org While specific studies on this compound are not extensively documented, research on its parent compound, 2,6-dimethoxyphenol (B48157) (syringol), provides significant insights into the catalytic processes involved. mdpi.com These reactions are fundamental to upgrading biomass-derived oils into stable, energy-dense fuels. rsc.org

Researchers have investigated various catalytic systems to efficiently deoxygenate syringol and related phenolic compounds under mild conditions. mdpi.com Bifunctional catalysts, which possess both metal sites for hydrogenation and acidic sites for dehydration, are often employed. mdpi.com For instance, nickel supported on BEA zeolite (Ni/BEA) has been shown to be effective for the HDO of syringol. mdpi.com Studies on guaiacol, another lignin model compound, using palladium-based catalysts on composite oxide supports like Al₂O₃-TiO₂, have demonstrated high conversion rates at moderate temperatures and pressures. bohrium.com

The reaction pathway for HDO of dimethoxyphenols typically involves the initial cleavage of the methoxy C-O bonds, followed by the removal of the phenolic hydroxyl group. In the case of syringol, this proceeds via demethoxylation to yield methoxyphenols and subsequently phenol, which is then deoxygenated to benzene (B151609). mdpi.com The selectivity towards fully deoxygenated products like cycloalkanes versus aromatic products like benzene depends heavily on the catalyst, support, and reaction conditions. mdpi.comrsc.org For example, using a Ni/BEA catalyst at 220 °C and 50 bar H₂, syringol can be fully converted, with a significant yield of cycloalkanes. mdpi.com

The following table summarizes the performance of different catalysts in the hydrodeoxygenation of lignin-derived model compounds, including syringol.

| Catalyst | Model Compound | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Major Products | Source |

|---|---|---|---|---|---|---|

| Ni/BEA Zeolite | Syringol | 220 | 50 | 100 | Cyclohexane, Methyl-cyclopentane | mdpi.com |

| Pd/Al₂Ti₁ | Guaiacol | 100 | 50 | 90 | Not specified | bohrium.com |

| Ru/Nb₂O₅-MC | Phenol | 200-250 | 2-10 | High | Benzene | rsc.org |

| Co-1 (sub-nanometer Co) | 2-(2,6-dimethylphenoxy)-1-(3,4-dimethoxyphenyl) | 180 | N/A (HCOOH as H-donor) | 99 | 1-(3,4-dimethoxyphenyl)ethan-1-one, 2-methoxyphenol | rsc.org |

The activation and cleavage of C-O bonds in lignin-derived compounds like this compound are central to lignin valorization. The dimethoxyphenol scaffold is representative of the syringyl (S-type) units in lignin, which are linked by various ether bonds, most commonly the β-O-4 aryl ether linkage. rsc.orgmdpi.com Understanding the mechanisms of C-O bond activation is crucial for designing selective catalysts that can break down the lignin polymer into valuable monomeric phenols. rsc.org

The catalytic cleavage can proceed through several pathways. One common mechanism involves hydrogenolysis, where a C-O bond is broken by the addition of hydrogen. This process is often catalyzed by transition metals such as nickel, palladium, or ruthenium. rsc.orgmdpi.com For instance, density functional theory (DFT) calculations on the HDO of phenol over Ni-based alloys show that the process can occur via direct deoxygenation (DDO), where the C-OH bond is cleaved directly, or through a partial hydrodeoxygenation (PHDO) pathway, where the aromatic ring is first hydrogenated, followed by C-O bond scission. rsc.org The balance between these pathways is influenced by the catalyst's electronic properties. rsc.org

In the context of dimethoxyphenol structures, the cleavage of the aryl-OCH₃ bond is a key step. This can be achieved using catalysts that promote hydrogenolysis. For example, sub-nanometer cobalt catalysts have proven effective for the hydrogenolysis of β-O-4 model compounds, achieving high conversion rates at temperatures around 180°C using formic acid as a hydrogen donor. rsc.org The mechanism involves the catalyst facilitating the cleavage of the ether bond to yield smaller phenolic and ketone products. rsc.org

Another approach is oxidative cleavage, often employed in lignin depolymerization. Mixed metal oxide catalysts, such as Cu-Fe supported on alumina, can catalyze the oxidative degradation of lignin under microwave heating. mdpi.com The mechanism is believed to involve a free radical pathway that initiates the cleavage of alkyl-aryl ether bonds, leading to the formation of syringol and other phenolic compounds. mdpi.com The presence of electron-withdrawing or -donating groups on the aromatic ring can significantly influence the reaction rates and pathways.

Derivatization via Electrophilic and Nucleophilic Aromatic Substitution on the Phenolic Ring

The structure of this compound, featuring a phenolic hydroxyl group, two methoxy groups, and an iodine atom, allows for a variety of derivatization reactions through both electrophilic and nucleophilic aromatic substitution. These reactions enable the synthesis of more complex molecules from this versatile building block.

Electrophilic Aromatic Substitution (EAS)

The phenolic ring in this compound is highly activated towards electrophilic attack due to the strong electron-donating effects of the hydroxyl and two methoxy groups. wikipedia.org These groups are ortho-, para-directors. In this molecule, the para-position relative to the hydroxyl group is occupied by iodine, and the two ortho-positions are occupied by the methoxy groups. The positions ortho to the methoxy groups (and meta to the hydroxyl) are the most likely sites for electrophilic substitution. Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. wikipedia.orglibretexts.org For example, the reaction of phenols with electrophiles like selenium dioxide can lead to substitution at the available ortho or para positions. beilstein-journals.org Given the substitution pattern of this compound, an incoming electrophile would likely substitute at the C3 or C5 position.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like nitro groups) at positions ortho or para to the leaving group. wikipedia.orgyoutube.com The hydroxyl and methoxy groups on this compound are electron-donating, which deactivates the ring towards SNAr. However, the iodine atom can function as a leaving group. Under specific conditions, such as with very strong nucleophiles or through metal-catalyzed cross-coupling reactions (e.g., Ullmann condensation), substitution of the iodine atom may be possible. mdpi.com For instance, Ullmann-type coupling reactions are used to form diaryl ethers by reacting aryl iodides with phenols in the presence of copper. mdpi.com This suggests that this compound could potentially react with various nucleophiles to replace the iodo group.

The following table outlines potential derivatization reactions for this compound.

| Reaction Type | Potential Reagent(s) | Potential Product(s) | Mechanism Principle | Source |

|---|---|---|---|---|

| Electrophilic Alkylation (Friedel-Crafts) | Alkyl halide (e.g., CH₃I), Lewis Acid (e.g., AlCl₃) | 3-Alkyl-4-iodo-2,6-dimethoxyphenol | Electron-rich ring attacks an electrophile. OH and OMe groups direct substitution. | wikipedia.orggoogle.com |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 4-Iodo-3-nitro-2,6-dimethoxyphenol | Generation of NO₂⁺ electrophile which attacks the activated aromatic ring. | libretexts.org |

| Nucleophilic Substitution (Ullmann Coupling) | Phenol, Cu catalyst, Base | 4-Phenoxy-2,6-dimethoxyphenol | Copper-catalyzed reaction where iodine is substituted by a phenoxy group. | mdpi.com |

| Reduction (Deiodination) | Reducing agent (e.g., NaBH₄) | 2,6-Dimethoxyphenol (Syringol) | The iodine atom is removed and replaced with a hydrogen atom. |

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 4-Iodo-2,6-dimethoxyphenol, providing precise information about the hydrogen and carbon environments within the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. In the case of 4-bromo-2,6-dimethoxyphenol (B2557263) (126 MHz, CDCl₃), signals appear at δ 147.74 ppm (C-O), 134.18 ppm (C-Br), 111.73 ppm (aromatic CH), 108.65 ppm (aromatic C-C), and 56.63 ppm (methoxy carbons). rsc.org The spectrum of this compound would show a characteristic shift for the carbon atom bonded to iodine.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. libretexts.org A COSY spectrum would show correlations between adjacent protons, although in the symmetric this compound, this would be limited. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further reveal long-range couplings between protons and carbons, providing a complete picture of the molecular framework. libretexts.org

Table 1: Representative NMR Data for Halogenated 2,6-Dimethoxyphenols

| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |

|---|---|---|

| 4-Bromo-2,6-dimethoxyphenol | 6.72 (s, 2H, Ar-H), 5.45 (s, 1H, OH), 3.87 (s, 6H, OCH₃) rsc.org | 147.74, 134.18, 111.73, 108.65, 56.63 rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 4-iodo-2,5-dimethylphenol, displays characteristic absorption bands that can be correlated to specific functional groups. researchgate.net For this compound, one would expect to observe a broad O-H stretching band around 3500-3300 cm⁻¹, C-H stretching vibrations from the aromatic ring and methoxy (B1213986) groups just above 3000 cm⁻¹, and strong C-O stretching bands for the ether and phenol (B47542) groups in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides information on non-polar bonds and symmetric vibrations. It can be particularly useful for identifying the C-I stretching vibration, which is often weak in the IR spectrum. Studies on similar quinoidal systems have utilized Raman spectroscopy to investigate their ground state structures. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) are indicative of the extent of conjugation in the system. For phenolic compounds, characteristic absorption bands related to π→π* transitions of the benzene (B151609) ring are expected. The presence of the iodine atom and methoxy groups as substituents will influence the position and intensity of these bands. While specific UV-Vis data for this compound is not available in the provided search results, data for p-iodophenol shows absorption maxima that can serve as a reference point. nist.gov

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal XRD: A single-crystal X-ray diffraction analysis of this compound would provide an unambiguous determination of its molecular structure in the solid state. This would confirm the substitution pattern on the benzene ring and reveal details about the conformation of the methoxy groups and the hydrogen bonding interactions of the phenolic hydroxyl group. While a crystal structure for the target compound is not present in the search results, studies on similar molecules, such as 2-iodo-3,4,5-trimethoxybenzoic acid, demonstrate the utility of this technique for elucidating the structural features of iodinated aromatic compounds. researchgate.net

Powder XRD: Powder X-ray diffraction can be used to characterize the crystalline form of a bulk sample of this compound, providing information about its crystal system and phase purity.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

The molecular weight of this compound is 280.06 g/mol . A high-resolution mass spectrum (HRMS) would confirm the molecular formula, C₈H₉IO₃. The mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of methyl groups (·CH₃), a methoxy group (·OCH₃), and potentially the iodine atom (·I), providing further confirmation of the structure.

Advanced Chromatographic Techniques (e.g., LC-MS/MS) for Purity Assessment and Mixture Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. This technique is highly sensitive and selective, making it ideal for purity assessment. eurl-pesticides.eu A method could be developed where this compound is separated from any impurities on a suitable LC column, and its identity is confirmed by its retention time and the specific parent-to-product ion transitions observed in the MS/MS detector. eurl-pesticides.eursc.org This is also a valuable tool for quantifying the compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, or for the analysis of reaction mixtures where it is a component, GC-MS can be employed. cdnsciencepub.com The compound would be separated based on its boiling point and polarity on a GC column, and the mass spectrometer would provide definitive identification.

Applications of 4 Iodo 2,6 Dimethoxyphenol in Functional Materials and Synthetic Chemistry

Role as a Versatile Chemical Building Block in Organic Synthesis

4-Iodo-2,6-dimethoxyphenol is a halogenated phenolic compound that serves as a highly adaptable building block in the field of organic synthesis. Its molecular structure, featuring an iodine substituent at the para-position (C4) and methoxy (B1213986) groups at the ortho-positions (C2 and C6), allows for a variety of chemical modifications. The presence of the iodine atom enhances the electrophilic reactivity of the molecule, making it a valuable component in synthetic chemistry.

The versatility of this compound stems from its ability to undergo several key types of chemical reactions:

Oxidation: The phenolic hydroxyl group can be oxidized to produce quinones and other oxidized derivatives. Common oxidizing agents used for this purpose include potassium permanganate (B83412) and hydrogen peroxide.

Reduction: The iodine atom can be removed and replaced with a hydrogen atom through reduction reactions, yielding deiodinated products. Reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are often employed for this transformation.

Substitution: The iodine atom can be readily replaced by a wide range of other functional groups via nucleophilic substitution reactions. This allows for the introduction of diverse chemical moieties, such as amines or thiols, into the aromatic ring.

These reactive sites provide chemists with multiple pathways to construct more complex molecules, making this compound a foundational component for a wide array of synthetic applications.

Interactive Data Table: Reactions of this compound

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | The phenolic group is oxidized. | Potassium permanganate, hydrogen peroxide. | Quinones and other oxidized phenolic derivatives. |

| Reduction | The iodine atom is reduced to yield deiodinated products. | Sodium borohydride, lithium aluminum hydride. | Deiodinated phenolic compounds. |

| Substitution | The iodine atom is replaced with other functional groups. | Amines, thiols. | Phenolic compounds with substituted functional groups. |

Precursor in the Synthesis of Diverse Organic Molecules and Compound Libraries

Leveraging its status as a versatile building block, this compound functions as a key precursor in the synthesis of a broad spectrum of organic molecules. Its utility extends to the creation of compound libraries, which are essential tools in drug discovery and materials science for screening and identifying substances with desired properties. The ability to readily modify its structure through the reactions mentioned previously allows for the systematic generation of a family of related compounds from a single starting material.

The compound is particularly valuable as it provides a scaffold that can be elaborated upon to create more intricate molecular architectures. In the industrial sector, it is employed in the synthesis of various specialty chemicals.

Utilization in the Development of New Materials with Specific Optical or Electronic Properties

The unique chemical properties of this compound make it a valuable component in the development of new functional materials. It is used in the synthesis of polymers and resins, where its inclusion can enhance the performance characteristics of the resulting materials. The iodine atom in its structure can participate in halogen bonding, which can influence the compound's reactivity and its interactions with other molecules, a property that can be harnessed in materials design.

While specific applications in optical and electronic materials are an area of ongoing research, the structural motifs present in this compound are found in molecules with interesting properties. For instance, the dimethoxyphenol backbone is related to structures that can be electrochemically active. The potential to tune the electronic properties of the aromatic ring through substitution reactions at the iodine position makes it a promising candidate for creating materials with tailored optical or electronic functionalities.

Catalytic Applications and Ligand Development from Modified Dimethoxyphenol Structures

Derivatives of dimethoxyphenol structures are being explored for their potential in catalysis and as ligands for metal complexes. While direct catalytic applications of this compound are not widely documented, the modification of related phenolic structures is a known strategy for developing new catalysts. For example, aminopyridine moieties have been anchored to cellulosic supports to create ligands that can complex with palladium. mdpi.com This results in a retrievable heterogeneous catalyst that has shown high efficiency in Suzuki coupling reactions. mdpi.com

The synthetic accessibility of the this compound structure allows for the introduction of various coordinating groups, which could then bind to transition metals to form novel catalysts. The electronic properties of the resulting metal complexes could be fine-tuned by altering the substituents on the phenolic ring, potentially leading to catalysts with enhanced activity, selectivity, and stability for a range of organic transformations.

Contributions to Biomass Valorization and Lignin (B12514952) Depolymerization Research

This compound is structurally related to syringol (2,6-dimethoxyphenol), a primary product derived from the depolymerization of lignin. mdpi.com Lignin is a complex, abundant biopolymer and a major component of woody biomass. The valorization of lignin, which involves breaking it down into valuable aromatic chemicals, is a key focus of biorefinery research. mdpi.comresearchgate.net

The study of compounds like this compound and their reactions contributes to a deeper understanding of the chemistry of lignin-derived molecules. Research into the depolymerization of lignin often yields a mixture of phenolic compounds, including 2,6-dimethoxyphenol (B48157). mdpi.commdpi.com By investigating the chemical transformations of these platform molecules, scientists can develop new pathways for converting biomass into value-added products, including advanced materials and specialty chemicals. For example, the enzymatic oxidation of 2,6-dimethoxyphenol, catalyzed by laccase, produces dimeric products and is relevant to understanding lignin degradation.

Intermediate in the Synthesis of Complex Natural Products and Pharmacologically Relevant Compounds

The structural framework of this compound makes it a valuable intermediate in the synthesis of complex natural products and compounds of pharmacological interest. nordmann.global The strategic placement of the methoxy and iodo groups on the phenol (B47542) ring provides a handle for executing key chemical transformations required to build intricate molecular architectures.

The iodo-substituted aromatic ring is a common feature in synthetic routes that employ cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds. soton.ac.uk These reactions are fundamental in the construction of the carbon skeletons of many natural products. For instance, the synthesis of certain alkaloids has utilized intramolecular Heck reactions involving iodo-substituted phenolic ethers to create key quaternary stereocenters. soton.ac.uk

Furthermore, iodo-substituted benzoic acid derivatives, which are related in structure, have garnered significant attention from a synthetic and physicochemical perspective, highlighting the importance of this class of compounds in developing new synthetic methodologies. researchgate.net The ability to use this compound as a starting point for such advanced synthetic endeavors underscores its significance in medicinal and organic chemistry.

Future Research Directions and Emerging Paradigms for 4 Iodo 2,6 Dimethoxyphenol

Development of Sustainable and Eco-Friendly Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on minimizing environmental impact and maximizing resource efficiency. For 4-Iodo-2,6-dimethoxyphenol, research is shifting away from traditional methods that may involve harsh conditions or hazardous reagents towards more sustainable alternatives.

Key Research Thrusts:

Biocatalysis: The use of enzymes, such as laccase, presents a promising green route for the modification of phenolic compounds like 2,6-dimethoxyphenol (B48157). researchgate.netresearchgate.net Future work will likely focus on engineering enzymes to perform specific iodination reactions, offering high selectivity under mild, aqueous conditions. Laccase-mediated oxidation has already been shown to produce dimers from 2,6-dimethoxyphenol with enhanced antioxidant properties, suggesting a pathway for creating novel bioactive compounds. researchgate.netresearchgate.net

Metal-Free Catalysis: There is a significant push to replace heavy metal catalysts with more environmentally benign alternatives. Recent progress in using hypervalent iodine(III) reagents for oxidative cross-coupling reactions of phenols represents a significant step forward. jst.go.jp These metal-free protocols are often operationally simple, proceed under mild conditions, and avoid the toxicity and disposal issues associated with transition metals. jst.go.jpnsf.gov

Continuous Flow Synthesis: The adoption of microreactor technology offers substantial advantages in terms of safety, efficiency, and scalability. A patented method for synthesizing 2,6-dimethoxyphenol using a microreactor demonstrates high yield and purity, along with the potential for continuous production. google.com Future research will likely adapt such flow chemistry systems for the specific iodination of dimethoxyphenols, allowing for precise control over reaction parameters and minimizing waste.

| Methodology | Key Advantages | Research Focus | Relevant Compounds |

|---|---|---|---|

| Biocatalysis (e.g., Laccase) | Mild conditions, high selectivity, aqueous media, renewable catalyst | Enzyme engineering for targeted iodination | 2,6-Dimethoxyphenol |

| Metal-Free Catalysis (e.g., Hypervalent Iodine) | Low toxicity, operational simplicity, mild conditions | Expanding substrate scope for biaryl synthesis | 2,6-Dimethoxyphenol |

| Continuous Flow Chemistry | Enhanced safety, precise process control, scalability, high yield | Adaptation of microreactors for iodination reactions | 2,6-Dimethoxyphenol |

Exploration of Novel Reactivity and Unconventional Transformations

Beyond its established role as a synthetic intermediate, researchers are exploring the untapped reactivity of this compound to forge new molecular architectures. The presence of the iodine atom, in particular, opens doors to a variety of modern coupling reactions and unconventional transformations.

Key Research Thrusts:

Oxidative Cross-Coupling: Hypervalent iodine chemistry enables the direct oxidative cross-coupling of phenols with other aromatic systems to form biaryl linkages, which are common motifs in pharmaceuticals and natural products. jst.go.jpnsf.gov Future studies will aim to expand the scope of these reactions, using this compound as a substrate to create complex, unsymmetrical biaryls that are otherwise difficult to synthesize. jst.go.jpnsf.gov

Intramolecular Reactions: The unique electronic and steric properties of this compound make it a candidate for intramolecular reactions to construct complex polycyclic systems. For instance, the intramolecular Heck reaction is a powerful tool for forming cyclic structures, a key step in the synthesis of certain alkaloids. soton.ac.uk Research will likely investigate the utility of this compound in designing novel cyclization strategies.

Halogen-Bonding Catalysis: The iodine atom on the phenol (B47542) ring can act as a halogen bond donor, a non-covalent interaction that is increasingly being used to control reactivity and selectivity in catalysis. Future work could explore the use of this compound and its derivatives as catalysts or as substrates in reactions where halogen bonding can direct the formation of specific products.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Key Research Thrusts:

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecules from the ground up with desired properties. researchgate.netresearchgate.net By training these models on databases of known bioactive compounds, researchers could generate new derivatives of this compound optimized for specific biological targets. nih.govresearchgate.net

Property Prediction: Machine learning algorithms, particularly graph neural networks (GNNs), are adept at learning the relationship between a molecule's structure and its properties. youtube.com These models can be used to perform high-throughput virtual screening, predicting the bioactivity, toxicity, and pharmacokinetic profiles of thousands of potential this compound derivatives, prioritizing the most promising candidates for synthesis. nih.govyoutube.com

Reaction Prediction and Optimization: AI can also be applied to predict the outcomes of chemical reactions and suggest optimal conditions. This can be invaluable in exploring the novel reactivity of this compound, identifying promising new transformations and minimizing the trial-and-error often involved in laboratory synthesis.

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Generative Models (VAEs, GANs) | Algorithms that create novel molecular structures with desired properties. researchgate.net | Design of new therapeutic agents or functional materials based on the core scaffold. |

| Graph Neural Networks (GNNs) | Models that learn from the graph structure of molecules to predict properties. youtube.com | Rapidly screen virtual libraries of derivatives for bioactivity and safety. |

| Reaction Outcome Prediction | Predicting the products and yields of unknown chemical reactions. | Accelerate the discovery of novel transformations and optimize synthetic routes. |

Advanced Methodologies for Spectroscopic Characterization and In Situ Monitoring

A deeper understanding of the structure, properties, and reactive behavior of this compound requires the use of sophisticated analytical techniques. Combining experimental spectroscopy with computational chemistry provides powerful insights into its molecular characteristics.

Key Research Thrusts:

Computational Spectroscopy: Quantum chemical calculations, such as Density Functional Theory (DFT), are becoming indispensable for interpreting experimental spectra. researchgate.net Future research will increasingly rely on these methods to predict spectroscopic signatures (e.g., NMR, IR, UV-Vis) for this compound and its reaction intermediates, aiding in their unambiguous identification. These computational studies can also elucidate electronic properties, such as the HOMO-LUMO energy gap, which relates to the molecule's reactivity. researchgate.net

In Situ Reaction Monitoring: Techniques such as process analytical technology (PAT), including real-time NMR and IR spectroscopy, allow chemists to monitor reactions as they happen. Applying these methods to reactions involving this compound would provide valuable kinetic data and help identify transient intermediates, leading to a more profound understanding of reaction mechanisms.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques, like ESI-Q-TOF HRMS, are crucial for the structural elucidation of novel products. researchgate.net These methods will be essential in characterizing the complex molecules generated from the unconventional transformations of this compound.

Expanded Applications in Renewable Resource Conversion and Bio-based Chemicals

There is a global imperative to transition from a fossil fuel-based economy to one based on renewable resources. Lignocellulosic biomass, a vast and underutilized resource, is a key source of aromatic platform chemicals. nih.govresearchgate.net The 2,6-dimethoxyphenol core structure is a component of syringyl lignin (B12514952), positioning it as a valuable bio-based building block. mdpi.com

Key Research Thrusts:

Lignin Valorization: Research is focused on developing efficient methods to break down lignin and convert its constituent phenols into value-added chemicals. nih.govresearchgate.net Future biorefinery processes could be designed to selectively produce 2,6-dimethoxyphenol, which can then be functionalized to this compound, providing a renewable pathway to this important intermediate. mdpi.comieabioenergy.com

Bio-based Polymers and Materials: Phenolic compounds are precursors to a wide range of polymers and resins. mdpi.com this compound could serve as a monomer for new types of specialty polymers. The iodine atom can be used as a handle for further polymerization or cross-linking reactions, potentially leading to materials with unique properties such as fire resistance or specific optical characteristics.

Platform for Bio-based Agrochemicals and Pharmaceuticals: By starting with a renewable, lignin-derived scaffold and applying the novel synthetic and AI-driven design strategies outlined above, this compound can serve as a platform for the development of new, sustainable agrochemicals and pharmaceuticals.

Q & A

Q. What precautions are critical when handling this compound in enzymatic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.